rac-(2R,4R)-4-benzyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, cis
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Overview
Description
This compound is a pyrrolidine derivative, which is a class of compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms . The compound has a carboxylic acid group, a benzyl group, and a tert-butoxy carbonyl group attached to the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxylic acid, benzyl, and tert-butoxy carbonyl groups would significantly influence its structure .Chemical Reactions Analysis
The chemical reactions of this compound would be largely determined by its functional groups. The carboxylic acid group could undergo reactions such as esterification or amide formation. The benzyl group could participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The compound is likely to be solid at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,4R)-4-benzyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, cis involves the protection of the amine group, followed by the addition of the benzyl group, and then the removal of the protecting group. The carboxylic acid group is then activated and coupled with the protected amine to form the desired product.", "Starting Materials": [ "L-proline", "Benzyl bromide", "Tert-butyl dicarbonate", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Protection of the amine group with tert-butyl dicarbonate in the presence of sodium hydroxide", "Addition of benzyl bromide to the protected amine in diethyl ether to form the benzylated amine", "Removal of the protecting group with hydrochloric acid in methanol", "Activation of the carboxylic acid group with dicyclohexylcarbodiimide and 1-hydroxybenzotriazole", "Coupling of the activated carboxylic acid with the protected amine in ethyl acetate to form the desired product", "Neutralization of the reaction mixture with sodium bicarbonate and extraction with ethyl acetate", "Drying and concentration of the organic layer, followed by purification of the product with silica gel column chromatography", "Recrystallization of the purified product from ethyl acetate and hexanes" ] } | |
CAS RN |
1233518-18-7 |
Product Name |
rac-(2R,4R)-4-benzyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, cis |
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 |
Purity |
95 |
Origin of Product |
United States |
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